molecular formula C15H12ClF2NO B5177634 2-(2-chloro-6-fluorophenyl)-N-(2-fluorobenzyl)acetamide

2-(2-chloro-6-fluorophenyl)-N-(2-fluorobenzyl)acetamide

Cat. No. B5177634
M. Wt: 295.71 g/mol
InChI Key: UBMFBFVQPXGVBC-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-(2-fluorobenzyl)acetamide, also known as CFM-2, is a chemical compound that has been widely studied for its potential applications in scientific research. CFM-2 belongs to the class of compounds known as acylamino acids, and its chemical structure is characterized by a central acetamide group flanked by two aromatic rings. In

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(2-fluorobenzyl)acetamide is related to its ability to selectively inhibit the activity of Kv1.3 potassium channels. These channels are involved in the regulation of membrane potential and cell excitability in a variety of immune cells, including T cells. By inhibiting the activity of Kv1.3 channels, 2-(2-chloro-6-fluorophenyl)-N-(2-fluorobenzyl)acetamide can modulate immune cell function and reduce the activity of inflammatory cells. In addition, 2-(2-chloro-6-fluorophenyl)-N-(2-fluorobenzyl)acetamide has been shown to reduce the activity of voltage-gated calcium channels, which are involved in the release of neurotransmitters in the central nervous system.
Biochemical and physiological effects:
2-(2-chloro-6-fluorophenyl)-N-(2-fluorobenzyl)acetamide has been shown to have a variety of biochemical and physiological effects, including the modulation of immune cell function, reduction of inflammation, and analgesic effects. In animal models, 2-(2-chloro-6-fluorophenyl)-N-(2-fluorobenzyl)acetamide has been shown to reduce the activity of inflammatory cells, such as T cells and macrophages, and to reduce the production of pro-inflammatory cytokines. Additionally, 2-(2-chloro-6-fluorophenyl)-N-(2-fluorobenzyl)acetamide has been shown to have analgesic effects in animal models of pain, suggesting its potential as a novel pain management drug.

Advantages and Limitations for Lab Experiments

2-(2-chloro-6-fluorophenyl)-N-(2-fluorobenzyl)acetamide has several advantages for use in laboratory experiments. It is a highly selective inhibitor of Kv1.3 channels, which allows for precise modulation of immune cell function. Additionally, 2-(2-chloro-6-fluorophenyl)-N-(2-fluorobenzyl)acetamide has been shown to have low toxicity and good bioavailability, making it a promising candidate for drug development. However, there are also limitations to the use of 2-(2-chloro-6-fluorophenyl)-N-(2-fluorobenzyl)acetamide in laboratory experiments. Its potency and selectivity may vary depending on the cell type and experimental conditions, and its effects on other ion channels and receptors have not been fully characterized.

Future Directions

There are several future directions for research on 2-(2-chloro-6-fluorophenyl)-N-(2-fluorobenzyl)acetamide. One area of interest is the development of 2-(2-chloro-6-fluorophenyl)-N-(2-fluorobenzyl)acetamide as a potential treatment for autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, 2-(2-chloro-6-fluorophenyl)-N-(2-fluorobenzyl)acetamide may have potential as a novel pain management drug, particularly for chronic pain conditions. Further research is also needed to fully characterize the effects of 2-(2-chloro-6-fluorophenyl)-N-(2-fluorobenzyl)acetamide on other ion channels and receptors, and to explore its potential for use in combination with other drugs.

Synthesis Methods

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(2-fluorobenzyl)acetamide involves a multi-step process that begins with the preparation of 2-chloro-6-fluoroaniline. This compound is then reacted with 2-fluorobenzyl bromide in the presence of a base to yield the intermediate N-(2-fluorobenzyl)-2-chloro-6-fluoroaniline. This intermediate is then acylated with acetic anhydride to yield 2-(2-chloro-6-fluorophenyl)-N-(2-fluorobenzyl)acetamide. The purity of the final product can be improved through recrystallization.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-(2-fluorobenzyl)acetamide has been studied for its potential applications in a variety of scientific research areas, including neurobiology, pain management, and drug addiction. In neurobiology, 2-(2-chloro-6-fluorophenyl)-N-(2-fluorobenzyl)acetamide has been shown to selectively inhibit the activity of a specific type of potassium channel, known as Kv1.3. This channel is expressed in a variety of immune cells and has been implicated in the pathogenesis of autoimmune diseases. 2-(2-chloro-6-fluorophenyl)-N-(2-fluorobenzyl)acetamide has also been shown to have analgesic effects in animal models of pain, suggesting its potential as a novel pain management drug. Additionally, 2-(2-chloro-6-fluorophenyl)-N-(2-fluorobenzyl)acetamide has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and morphine, suggesting its potential as a treatment for drug addiction.

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[(2-fluorophenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF2NO/c16-12-5-3-7-14(18)11(12)8-15(20)19-9-10-4-1-2-6-13(10)17/h1-7H,8-9H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMFBFVQPXGVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CC2=C(C=CC=C2Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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